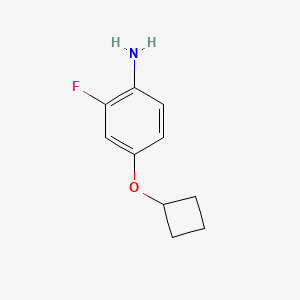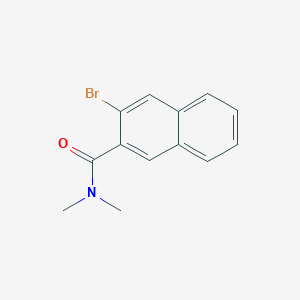
3-Bromo-N,N-dimethyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-dimethyl-2-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of a bromine atom attached to the naphthalene ring and a dimethylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethyl-2-naphthamide typically involves the bromination of N,N-dimethyl-2-naphthamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N,N-dimethyl-2-naphthamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted naphthamides.
Oxidation Reactions: Formation of naphthoquinones.
Reduction Reactions: Formation of naphthylamines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-dimethyl-2-naphthamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes like monoamine oxidase.
Material Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-dimethyl-2-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like monoamine oxidase by binding to the active site and preventing substrate access. The bromine atom and the dimethylamide group play crucial roles in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N,N-dimethylbenzamide
- 3-Bromo-N,N-dimethylaniline
- 3-Bromo-N,N-dimethylphenylacetamide
Uniqueness
3-Bromo-N,N-dimethyl-2-naphthamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H12BrNO |
|---|---|
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
3-bromo-N,N-dimethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H12BrNO/c1-15(2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,1-2H3 |
InChI-Schlüssel |
JIPOIOHPLSTQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)
![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
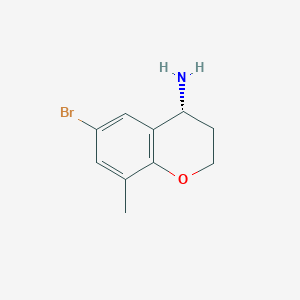

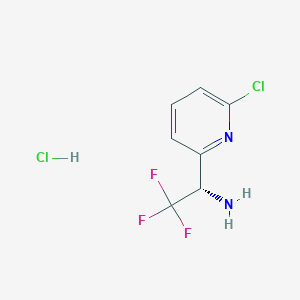
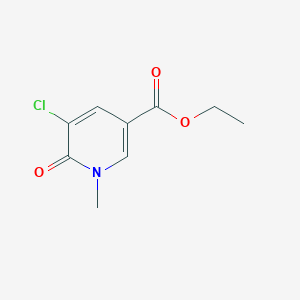
![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)
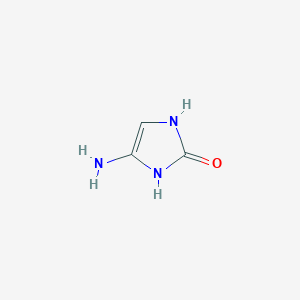
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)



